

3-(2-Oxopyrrolidin-1-yl)propanoic acid spectroscopic data

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Compound of Interest

Compound Name: 3-(2-Oxopyrrolidin-1-yl)propanoic acid

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An In-depth Technical Guide to the Spectroscopic Profile of **3-(2-Oxopyrrolidin-1-yl)propanoic Acid**

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the spectroscopic characterization of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** (CAS: 77191-38-9).^{[1][2]} As experimental spectra for this specific compound are not widely available in public databases, this guide leverages expert analysis of its constituent chemical moieties—the 2-pyrrolidinone ring and the propanoic acid side chain—to predict its spectral characteristics. This approach, grounded in foundational spectroscopic principles and data from analogous structures, serves as a robust framework for researchers engaged in the synthesis, identification, and quality control of this molecule.

The guide is structured to provide not just data, but a causal understanding behind the predicted spectral features, reflecting the analytical process a seasoned scientist would undertake. We will dissect the molecule's structure to forecast its signature in ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing detailed, field-proven protocols for data acquisition.

Molecular Structure and Its Spectroscopic Implications

3-(2-Oxopyrrolidin-1-yl)propanoic acid ($C_7H_{11}NO_3$, Mol. Wt.: 157.17 g/mol) is composed of a five-membered lactam (2-pyrrolidinone) N-substituted with a propanoic acid tail.^[1] This bifunctional nature dictates its spectroscopic behavior. The electron-withdrawing character of the amide and carboxylic acid carbonyl groups will significantly influence the chemical shifts of adjacent protons and carbons.

To facilitate discussion, the atoms are numbered as shown in the diagram below. This numbering is for spectroscopic assignment purposes and may not follow IUPAC nomenclature.

Caption: Structure of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **3-(2-Oxopyrrolidin-1-yl)propanoic acid**, both 1H and ^{13}C NMR will provide unambiguous evidence of its structure.

Predicted 1H NMR Spectrum

The 1H NMR spectrum is expected to show five distinct signals, plus a broad signal for the carboxylic acid proton. The deshielding effects of the amide and carboxyl groups are key to predicting the chemical shifts. The propanoic acid chain introduces a classic triplet-triplet system.

Table 1: Predicted 1H NMR Data (500 MHz, DMSO-d₆)

Assigned Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Rationale & Comparative Insights
H-4 (CH_2)	~2.00	Quintet	~7.5	<p>This central methylene in the pyrrolidinone ring is coupled to both H-3 and H-5, resulting in a complex multiplet, often appearing as a quintet. Its position is comparable to the C4 protons in 2-pyrrolidinone. [3]</p>
H-3 (CH_2)	~2.25	Triplet	~8.0	Adjacent to the amide carbonyl (C2), these protons are slightly deshielded. They appear as a triplet due to coupling with H-4.
H-7 (CH_2)	~2.55	Triplet	~7.0	These protons are alpha to the carboxylic acid carbonyl (C8) and will appear

Assigned Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Rationale & Comparative Insights
				as a triplet from coupling to H-6. This chemical shift is typical for a $-\text{CH}_2\text{-COOH}$ group. ^[4]
H-5 (NCH_2)	~3.40	Triplet	~7.0	These protons are adjacent to the amide nitrogen (N1) and are significantly deshielded. They are split into a triplet by the H-4 protons.
H-6 (NCH_2)	~3.50	Triplet	~7.0	Also adjacent to the amide nitrogen, these protons are deshielded and appear as a triplet due to coupling with H-7. Their proximity to the electron-withdrawing nitrogen places them downfield.

| H-9 (COOH) | ~12.00 | Broad Singlet | N/A | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a very broad singlet that exchanges with D_2O .^[5] |

Predicted ^{13}C NMR Spectrum

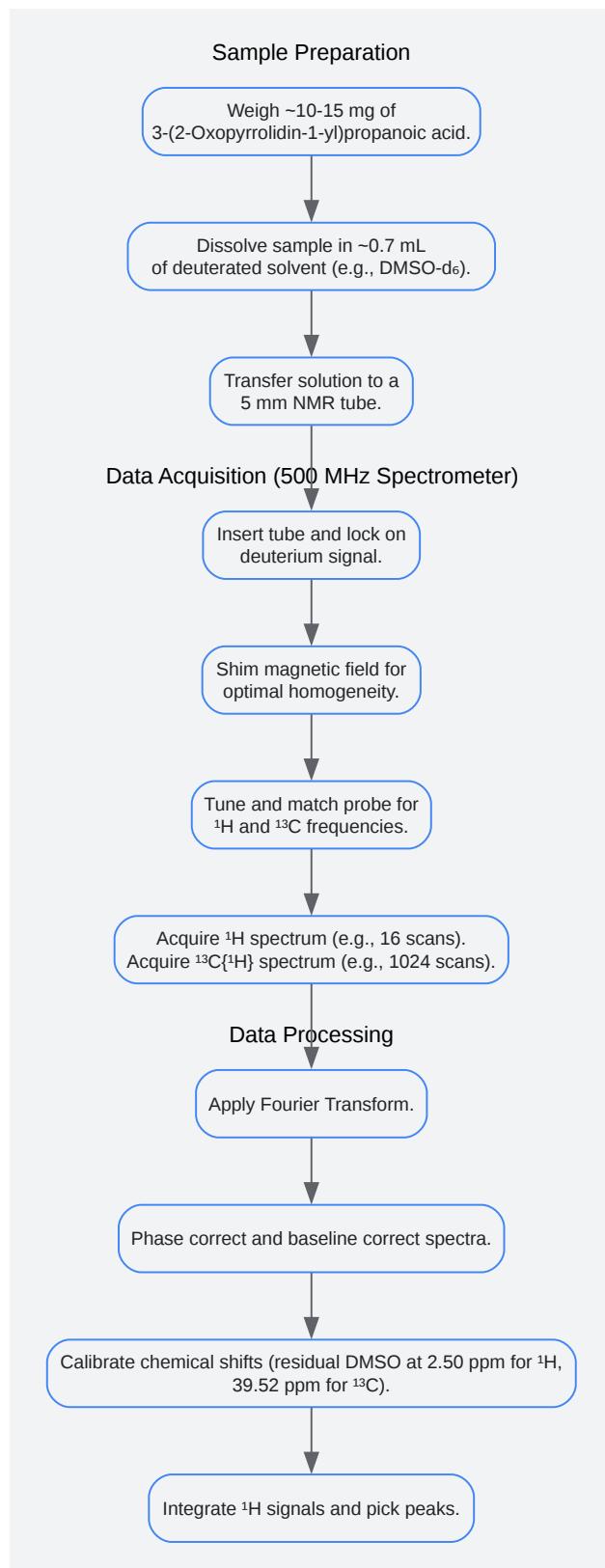
The proton-decoupled ^{13}C NMR spectrum should display seven distinct resonances, corresponding to each unique carbon atom in the molecule. The chemical shifts are dominated by the positions of the two carbonyl groups.

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale & Comparative Insights
C-4	~18.0	This aliphatic carbon is furthest from the electron-withdrawing groups, making it the most shielded and placing it furthest upfield, similar to C4 in 2-pyrrolidinone. ^[3]
C-3	~30.5	Located alpha to the amide carbonyl (C2), this carbon is deshielded relative to C-4.
C-7	~31.5	This carbon is alpha to the carboxylic acid carbonyl (C8). Its chemical shift is characteristic of carbons in this position. ^[6]
C-6	~41.0	Adjacent to the nitrogen atom, this carbon is significantly deshielded.
C-5	~42.0	Also adjacent to the nitrogen atom, this carbon's environment is similar to C-5 in 2-pyrrolidinone. ^[3]
C-8 (C=O)	~173.0	The carboxylic acid carbonyl carbon. This chemical shift is a hallmark of the carboxyl functional group. ^[5]

| C-2 (C=O) | ~174.5 | The amide carbonyl carbon is typically found in this downfield region, often slightly more deshielded than a carboxylic acid carbon.^[3] |

Experimental Protocol for NMR Data Acquisition



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Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. In this molecule, the most prominent features will be the absorptions from the carboxylic acid O-H group and the two distinct C=O groups.

Table 3: Predicted IR Absorption Bands (KBr Pellet Method)

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Rationale & Comparative Insights
3300 - 2500	O-H stretch (Carboxylic Acid)	Broad, Strong	This very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][7]
~2950, ~2870	C-H stretch (Aliphatic)	Medium	Symmetric and asymmetric stretching of the CH ₂ groups.
~1715	C=O stretch (Carboxylic Acid)	Strong, Sharp	The carbonyl stretch of a hydrogen-bonded carboxylic acid typically appears around this wavenumber.[5]
~1670	C=O stretch (Amide I Band)	Strong, Sharp	The carbonyl stretch of the five-membered lactam ring is expected at a lower frequency than a typical acyclic amide due to ring strain. This is a characteristic amide I band.[3]

| ~1290 | C-N stretch | Medium | The stretching vibration of the C-N bond within the lactam ring.
|

Experimental Protocol for FTIR Data Acquisition (KBr Pellet)

- Sample Preparation: Gently grind 1-2 mg of the compound with ~150 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.
- Pellet Formation: Transfer a portion of the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O signals.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, non-volatile compound.

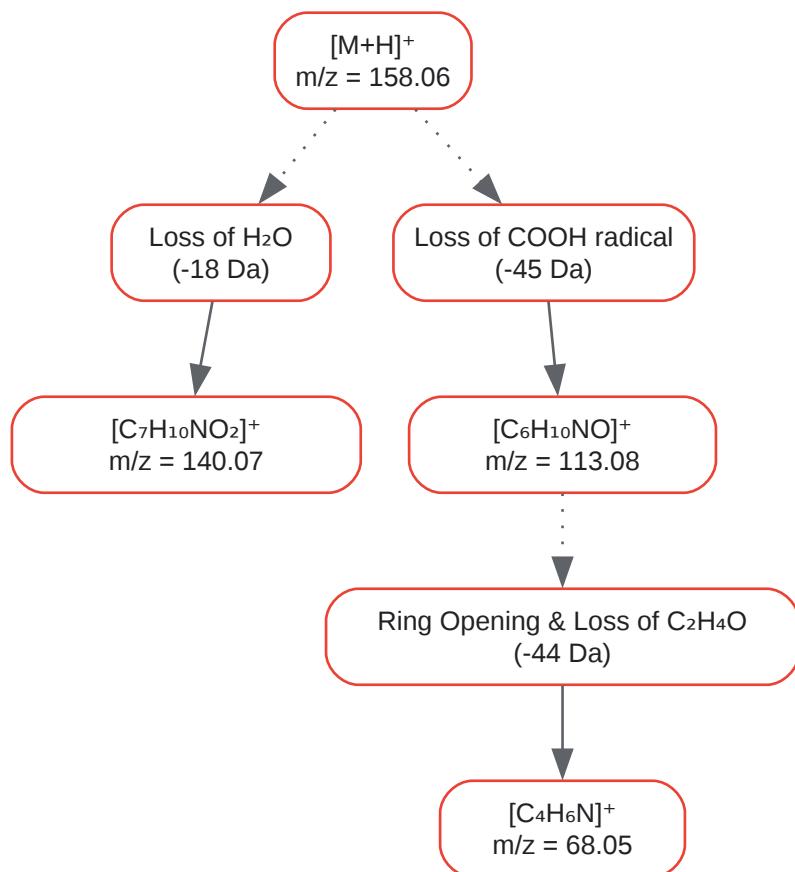
Table 4: Predicted Key m/z Fragments in ESI-MS

Predicted m/z	Ion Formula	Mode	Rationale for Fragmentation
158.06	$[C_7H_{12}NO_3]^+$	Positive	$[M+H]^+$: The protonated molecular ion. The most fundamental piece of evidence for the molecular weight.
156.05	$[C_7H_{10}NO_3]^-$	Negative	$[M-H]^-$: The deprotonated molecular ion, formed by the loss of the acidic carboxyl proton.
112.07	$[C_6H_{10}NO]^+$	Positive	$[M+H - H_2O - CO]^+$ or $[M+H - COOH]^+$: Loss of the entire carboxyl group as COOH (45 Da) from the protonated parent molecule.
84.08	$[C_5H_{10}N]^+$	Positive	Fragmentation of the side chain, leaving the protonated 2-pyrrolidinone ring.

| 70.06 | $[C_4H_8N]^+$ | Positive | A common fragment from the pyrrolidinone ring itself following cleavage. |

Predicted Fragmentation Pathway

A primary fragmentation pathway in positive ion mode involves the cleavage of the bond between the propanoic acid side chain and the pyrrolidinone ring.



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Caption: A plausible ESI-MS fragmentation pathway for **3-(2-Oxopyrrolidin-1-yl)propanoic acid.**

Experimental Protocol for ESI-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Instrument Parameters: Set the ESI source parameters, including capillary voltage (e.g., +3.5 kV for positive mode), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable spray.

- Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion ($[M+H]^+$ or $[M-H]^-$) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Conclusion

The structural confirmation of **3-(2-Oxopyrrolidin-1-yl)propanoic acid** relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted data presented in this guide provides a detailed roadmap for researchers. Key identifiers include: the characteristic triplet-triplet pattern of the propanoic side chain in 1H NMR; the two distinct carbonyl signals above 170 ppm in ^{13}C NMR; the very broad O-H stretch and two sharp C=O bands in the IR spectrum; and the confirmation of the molecular weight via the $[M+H]^+$ or $[M-H]^-$ ions in mass spectrometry. This multi-faceted analytical approach ensures the highest degree of confidence in the identity and purity of the compound.

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